9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methyl groups attached to a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis. Various catalysts can be used for this reaction, including inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids . The reaction conditions often require the presence of co-catalysts such as thiol or thioglycolic acid to increase the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups has been shown to achieve nearly 100% conversion of 9-fluorenone with high selectivity . This method is advantageous due to its high efficiency and the recyclability of the catalysts.
Chemical Reactions Analysis
Types of Reactions
9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the acridine core can be reduced to form alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
In industrial applications, this compound is used in the production of high-performance materials, such as epoxy resins and polycarbonates, due to its thermal stability and optical properties .
Mechanism of Action
The mechanism of action of 9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: This compound has a similar hydroxyphenyl group but differs in its core structure, which is based on fluorene rather than acridine.
4-Hydroxyphenylacetic acid: This compound shares the hydroxyphenyl group but has a simpler acetic acid structure.
Uniqueness
The uniqueness of 9-(4-Hydroxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its combination of a hydroxyphenyl group with a highly substituted acridine core. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C23H27NO3 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
9-(4-hydroxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H27NO3/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(25)8-6-13)21-16(24-15)10-23(3,4)12-18(21)27/h5-8,19,24-25H,9-12H2,1-4H3 |
InChI Key |
AOPYGJZYZFSWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.